molecular formula C22H20BrN7O B2498111 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine CAS No. 920347-75-7

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine

Cat. No.: B2498111
CAS No.: 920347-75-7
M. Wt: 478.354
InChI Key: YDBXQWLZAUUFRJ-UHFFFAOYSA-N
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Description

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[4,5-d]pyrimidine core, a benzyl group, and a bromobenzoyl-substituted piperazine ring

Preparation Methods

The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the benzyl group and the bromobenzoyl-piperazine moiety. Common reagents used in these reactions include hydrazine, benzyl bromide, and 2-bromobenzoyl chloride. The reaction conditions usually involve refluxing in organic solvents such as ethanol or acetonitrile .

Chemical Reactions Analysis

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine can be compared with other triazolopyrimidine derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN7O/c23-18-9-5-4-8-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBXQWLZAUUFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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